Enhanced Two-Photon Absorption Cross-Section via Dibutylamino Donor Strength
The incorporation of the strongly electron-donating N,N-dibutylamino group into a push-pull fluorophore architecture yields an exceptionally high two-photon absorption (TPA) cross-section. In a comparative series of novel yellow-to-red-emitting fluorophores with a 1-(2-hydroxyethyl)pyridinium core, the derivative containing the N,N-dibutylbenzenamine donor (2HP-BA, synthesized from 4-(dibutylamino)benzaldehyde) exhibited a TPA cross-section (δ) of 4462 GM in DMSO, measured via the Z-scan technique . This value was the highest among the four donor variations tested, which included N-methylcarbazole (1354 GM), N-methylpyrrole (836 GM), and 2-methylfuran (2944 GM) . This 3.3-fold increase over the carbazole analog and a 5.3-fold increase over the pyrrole analog demonstrates the substantial impact of the dibutylamino donor on enhancing nonlinear optical response, a key parameter for high-sensitivity two-photon microscopy applications .
| Evidence Dimension | Two-Photon Absorption (TPA) Cross-Section (δ) in GM units |
|---|---|
| Target Compound Data | 4462 GM (for 2HP-BA fluorophore incorporating the N,N-dibutylbenzenamine donor derived from 4-(dibutylamino)benzaldehyde) |
| Comparator Or Baseline | N-methylcarbazole analog (1HP-CZ): 1354 GM; N-methylpyrrole analog (3HP-PR): 836 GM; 2-methylfuran analog (4HP-FU): 2944 GM |
| Quantified Difference | 3.3× higher than carbazole analog; 5.3× higher than pyrrole analog; 1.5× higher than furan analog |
| Conditions | DMSO solution; Z-scan technique at 800 nm; 1-(2-hydroxyethyl)pyridinium core fluorophore series |
Why This Matters
A higher TPA cross-section directly correlates with improved signal-to-noise ratio and reduced photodamage in two-photon fluorescence microscopy, making the dibutylamino-derived fluorophore the superior choice for deep-tissue and live-cell imaging applications.
